molecular formula C4H8Br2 B1610130 1,4-Dibromobutane-2,2,3,3-d4 CAS No. 52089-63-1

1,4-Dibromobutane-2,2,3,3-d4

Cat. No. B1610130
CAS RN: 52089-63-1
M. Wt: 219.94 g/mol
InChI Key: ULTHEAFYOOPTTB-LNLMKGTHSA-N
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Patent
US05726126

Procedure details

1,4-Dibromobutane (81.4 mL, 0.682 mol) is added over 1 hour to a mixture of 1,2-dicarbethoxyhydrazine (100 g, 0.568 mol) and potassium carbonate (158 g, 1.14 mol) in acetonitrile (600 mL). The resultant reaction mixture is refluxed for 6 hours, cooled to room temperature, and filtered. The filtrate is concentrated in vacuo to obtain a yellow liquid which is distilled under reduced pressure to give the title product as a colorless liquid (90.8 g, bp 115°-120° C. at 0.9 mm Hg).
Quantity
81.4 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
158 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5]Br.[C:7]([NH:12][NH:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])([O:9][CH2:10][CH3:11])=[O:8].C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[N:12]1([C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2][N:13]1[C:14]([O:16][CH2:17][CH3:18])=[O:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
81.4 mL
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
100 g
Type
reactant
Smiles
C(=O)(OCC)NNC(=O)OCC
Name
Quantity
158 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a yellow liquid which
DISTILLATION
Type
DISTILLATION
Details
is distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(N(CCCC1)C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 90.8 g
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.